![molecular formula C17H15N3O2 B11840873 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one typically involves a multi-step process. One common method includes the cyclization of chalcone derivatives. The key starting material, chalcone, undergoes a cyclo-condensation reaction with hydrazine derivatives, such as hydrazine hydrate or phenyl hydrazine, in the presence of ethanol under reflux conditions . This reaction yields pyrazoline derivatives, which are further processed to obtain the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the quinazolinone core . Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2,4-dione: Another member of the quinazolinone family with similar biological activities.
3-[4-(6-phenyl-6,7-dihydro-5-oxa-9-aza-benzocyclohepten-8-yl)-phenyl]-1H-quinazolin-2,4-dione: A compound with a similar core structure but different substituents.
Uniqueness
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15N3O2/c1-11(19-22)13-7-9-14(10-8-13)20-12(2)18-16-6-4-3-5-15(16)17(20)21/h3-10,22H,1-2H3/b19-11- |
InChI Key |
PPHXKGYHMCPQAS-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)/C(=N\O)/C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.